1-[(4-benzylpiperazin-1-yl)methyl]-3H-benzo[f]chromen-3-one
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Overview
Description
1-[(4-benzylpiperazin-1-yl)methyl]-3H-benzo[f]chromen-3-one is a synthetic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The inclusion of a piperazine moiety in the structure often enhances the bioactivity of the compound .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various enzymes and proteins, which could potentially be the targets of this compound .
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes in their function .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, which could potentially be affected by this compound .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-benzylpiperazin-1-yl)methyl]-3H-benzo[f]chromen-3-one typically involves the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The reaction conditions include:
Solvent: Methanol
Reagent: Sodium cyanoborohydride
Temperature: Room temperature
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1-[(4-benzylpiperazin-1-yl)methyl]-3H-benzo[f]chromen-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromen-2-one moiety to chroman-2-one.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Chroman-2-one derivatives
Substitution: Substituted piperazine derivatives
Scientific Research Applications
1-[(4-benzylpiperazin-1-yl)methyl]-3H-benzo[f]chromen-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits significant antimicrobial activity against various bacterial and fungal strains.
Medicine: Potential therapeutic applications include anticancer, anti-inflammatory, and antiviral activities.
Industry: Can be used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- 1-[4-(substituted)-piperazin-1-ylmethyl]-1H-benzotriazole
Uniqueness
1-[(4-benzylpiperazin-1-yl)methyl]-3H-benzo[f]chromen-3-one is unique due to its specific combination of a chromen-2-one core with a benzylpiperazine moiety, which enhances its bioactivity and makes it a versatile compound for various scientific applications .
Properties
IUPAC Name |
1-[(4-benzylpiperazin-1-yl)methyl]benzo[f]chromen-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2/c28-24-16-21(25-22-9-5-4-8-20(22)10-11-23(25)29-24)18-27-14-12-26(13-15-27)17-19-6-2-1-3-7-19/h1-11,16H,12-15,17-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBLMRMWUMIHFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=CC(=O)OC4=C3C5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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